![molecular formula C20H22N2O3 B5569287 8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)
8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one" involves multi-step chemical processes. For instance, Pardali et al. (2021) developed a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which shares structural similarities, highlighting the feasibility of synthesizing such complex molecules with high yields and no need for further purification (Pardali et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a diazaspirodecanone core, often accompanied by various substituents that can significantly affect their chemical and physical properties. For example, the crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, was determined by single-crystal X-ray diffraction, revealing its complex geometry including planar, chair, and whorl conformations (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of diazaspirodecanone derivatives is influenced by their structural features. For instance, Farag et al. (2008) reported the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, indicating the versatility of these compounds in undergoing cycloaddition reactions and forming structurally diverse derivatives (Farag et al., 2008).
Scientific Research Applications
Synthesis and Biological Activity
Research on compounds with the diazaspiro[4.5]decanone structure focuses on their synthesis and potential biological activities. For instance, compounds with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure have been studied for their antihypertensive activity, indicating the importance of the diazaspirodecanone core in medicinal chemistry (Caroon et al., 1981). Furthermore, the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag et al., 2008) highlights the chemical versatility and potential for creating diverse compounds with biological activity.
Anticancer and Antidiabetic Applications
A novel series of anticancer and antidiabetic spirothiazolidines analogs, demonstrating the utility of spiro compounds in therapeutic applications, has been developed. This research underscores the potential of spiro compounds, including those similar to 8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one, in addressing significant health issues (Flefel et al., 2019).
Future Directions
properties
IUPAC Name |
8-(5-methyl-2-phenylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-11-16(18(25-14)15-5-3-2-4-6-15)19(24)22-9-7-20(8-10-22)12-17(23)21-13-20/h2-6,11H,7-10,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBSKANDHPLJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCC4(CC3)CC(=O)NC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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